7-fluoro-5-(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of a fluorine atom at the 7-position and a trifluoromethyl group at the 5-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of approximately 203.14 g/mol .
The compound is synthesized through various chemical processes, primarily involving reactions that incorporate fluorine and trifluoromethyl groups into the indole structure. Its synthesis methods are documented in patents and chemical literature, indicating its relevance in pharmaceutical research .
The synthesis of 7-fluoro-5-(trifluoromethyl)-1H-indole can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product. For example, using palladium on carbon as a catalyst under specific conditions can enhance the efficiency of the trifluoromethylation process .
The molecular structure of 7-fluoro-5-(trifluoromethyl)-1H-indole features a bicyclic indole framework with distinct functional groups:
Crystallographic studies reveal bond lengths and angles consistent with typical indole derivatives. The presence of electron-withdrawing groups such as trifluoromethyl significantly influences the electronic properties and reactivity of the compound .
7-fluoro-5-(trifluoromethyl)-1H-indole participates in various chemical reactions, including:
The reactions typically require specific conditions such as solvent choice (e.g., water or organic solvents), temperature control, and sometimes catalytic assistance to optimize yields and selectivity.
The mechanism by which 7-fluoro-5-(trifluoromethyl)-1H-indole exhibits biological activity is primarily related to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature.
Studies indicate that compounds containing fluorinated indoles can exhibit enhanced binding affinity to certain receptors or enzymes, which may lead to improved pharmacological profiles compared to their non-fluorinated counterparts .
The compound's purity is often reported at around 97%, indicating high quality for research applications .
7-fluoro-5-(trifluoromethyl)-1H-indole has several applications in scientific research:
Polyhalogenated indoles constitute a distinct category of bioactive molecules characterized by enhanced target binding affinity, metabolic stability, and membrane permeability compared to non-halogenated analogs. The strategic placement of halogen atoms—particularly at the 5- and 7-positions of the indole ring—creates complementary steric and electronic interactions with biological targets:
Table 1: Biological Significance of Indole Ring Substitution Patterns
Substituent Pattern | Target Engagement | Representative Bioactive Compound |
---|---|---|
5-Bromo-6-hydroxy (Indole) | Kinase inhibition (CDK1/cyclin B) | Meridianin E (IC₅₀: 0.18 μM) [9] |
5-Trifluoromethyl (Indole) | Tubulin polymerization | Combretastatin analogs |
7-Fluoro-5-(trifluoromethyl) | Dual kinase/topoisomerase inhibition | 7-Fluoro-5-(trifluoromethyl)-1H-indole derivatives [1] [3] |
The 7-fluoro-5-(trifluoromethyl)-1H-indole core exemplifies advanced polyhalogenation, where fluorine enhances ring electronics while the -CF₃ group provides hydrophobic anchoring—synergistically improving ligand efficiency in cancer targets [1] [3].
Fluorine and trifluoromethyl groups confer distinct advantages to indole-based pharmacophores through three primary mechanisms:
Table 2: Physicochemical Properties of Halogenated Indoles
Compound | log P | Metabolic Stability (t₁/₂, min) | Kinase Inhibition (IC₅₀ avg) |
---|---|---|---|
Indole (unsubstituted) | 2.14 | 22.3 ± 1.7 | >100 μM |
5-Fluoro-1H-indole | 2.45 | 48.6 ± 3.2 | 28.4 μM |
5-(Trifluoromethyl)-1H-indole | 3.02 | 76.1 ± 4.8 | 9.7 μM |
7-Fluoro-5-(trifluoromethyl)-1H-indole | 3.51 | >120 | 1.8 μM |
The evolution of halogenated indoles spans natural product discovery, synthetic methodology development, and rational drug design:
Variolin B (1994): Isolated from Antarctic sponge Kirkpatrickia varialosa, featuring a rare tricyclic pyridopyrrolopyrimidine core with potent antiviral activity (IC₅₀: 0.03 μM vs. HSV-1) [9].
Synthetic Expansion (2000–2010):Advances in cross-coupling and halogenation techniques enabled systematic exploration of indole halogenation:
Copper-mediated trifluoromethylation using Umemoto’s reagent opened routes to 5-CF₃ indoles, as demonstrated in the synthesis of anti-inflammatory derivatives like 3-(4-(methylsulfonyl)phenyl)-5-(trifluoromethyl)-1H-indole [6].
Modern Biocatalytic & Metabolic Engineering Era (2010–Present):Integration of synthetic biology and medicinal chemistry:
Table 3: Timeline of Key Halogenated Indole Development Milestones
Period | Development | Representative Compound | Impact |
---|---|---|---|
1994 | Isolation of marine indole alkaloids | Variolin B (12) | First pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine with anti-HSV activity [9] |
2005 | Regioselective fluorination methods | 7-Fluoro-1H-indole (CAS 387-44-0) | Enabled C7-functionalized anti-cancer agents [8] [10] |
2015 | Multi-targeted kinase inhibitors | Sunitinib (5-CF₃ indole) | FDA-approved for renal carcinoma |
2023 | Microbial biosynthesis of MIAs | Chloroalstonine | Yeast platform for halogenated alkaloid production [5] |
The trajectory of 7-fluoro-5-(trifluoromethyl)-1H-indole exemplifies this evolution—leveraging historical insights into marine polyhalogenated indoles while applying contemporary synthetic and biosynthetic methodologies to optimize target selectivity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7